4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
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Overview
Description
4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety and a pyrrolidinone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from catechol and methylene chloride under basic conditions to form the dioxole ring This intermediate is then reacted with piperazine and a suitable carboxylating agent to introduce the piperazine-1-carboxamide functionality
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrrolidinone group can be reduced to form the corresponding pyrrolidine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the piperazine ring.
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Pyrrolidine derivatives from the reduction of the pyrrolidinone group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds or ionic interactions. The pyrrolidinone group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine: Lacks the pyrrolidinone group, which may result in different biological activity.
N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide: Lacks the benzo[d][1,3]dioxole moiety, which may affect its binding properties and efficacy.
4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide: Similar structure but with a different substitution pattern on the pyrrolidinone ring.
Uniqueness
The unique combination of the benzo[d][1,3]dioxole moiety, piperazine ring, and pyrrolidinone group in 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c28-22-13-18(15-27(22)19-4-2-1-3-5-19)24-23(29)26-10-8-25(9-11-26)14-17-6-7-20-21(12-17)31-16-30-20/h1-7,12,18H,8-11,13-16H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDHOQINTYUYPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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